molecular formula C11H18O5 B14345348 Dibutyl oxopropanedioate CAS No. 92778-48-8

Dibutyl oxopropanedioate

Cat. No.: B14345348
CAS No.: 92778-48-8
M. Wt: 230.26 g/mol
InChI Key: RRKNRHIOERXTHD-UHFFFAOYSA-N
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Description

Dibutyl oxopropanedioate, also known as dibutyl malonate, is an organic compound with the chemical formula C9H16O4. It is a diester derived from malonic acid and butanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water\text{Malonic acid} + 2 \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malonic acid+2ButanolH2​SO4​​Dibutyl oxopropanedioate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dibutyl oxopropanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.

    Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Alkylation: Alkyl halides and a strong base like sodium ethoxide.

    Condensation: Aldehydes or ketones with a base such as sodium ethoxide.

Major Products

    Hydrolysis: Malonic acid and butanol.

    Alkylation: Substituted malonates.

    Condensation: β-keto esters.

Scientific Research Applications

Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:

    Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl oxopropanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of butyl groups.

    Dimethyl oxopropanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of butyl groups.

    Diisobutyl oxopropanedioate (Diisobutyl malonate): Similar structure but with isobutyl groups instead of butyl groups.

Uniqueness

Dibutyl oxopropanedioate is unique due to its specific reactivity and the properties imparted by the butyl groups. These properties can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

92778-48-8

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dibutyl 2-oxopropanedioate

InChI

InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3

InChI Key

RRKNRHIOERXTHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C(=O)OCCCC

Origin of Product

United States

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